3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
This compound is a pyrimidinone derivative, which is a class of compounds containing a pyrimidinone moiety, which is a pyrimidine ring bearing a ketone. The pyrimidine ring is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinone ring, possibly through a condensation reaction. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone ring, the ethyl group attached to one of the nitrogen atoms of the ring, the trifluoromethyl group attached to the 6-position of the ring, and the 2-(4-methylphenyl)-2-oxoethylsulfanyl group attached to the 2-position of the ring .Chemical Reactions Analysis
As a pyrimidinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group in the pyrimidinone ring could be reduced to an alcohol, or the ring itself could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms in the pyrimidinone ring could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Activity
Derivatives of the compound have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming to develop antibacterial agents. These compounds, through various reactions, produced derivatives with high antimicrobial activities, indicating potential for therapeutic use against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity. These compounds were found to exhibit significant growth inhibition against various human cancer cell lines, comparable to that of doxorubicin, highlighting their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Synthesis of Pyrimidine Derivatives
Research into the synthesis of novel chromone-pyrimidine coupled derivatives underlines the versatility of pyrimidine in medicinal chemistry. These studies focus on creating compounds with various biological activities, including antifungal and antibacterial properties. The eco-friendly and efficient synthesis methods underscore the compound's role in the development of new therapeutic agents (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Heterocyclic Compound Synthesis
The exploration of heterocyclic compounds is a significant area of research for this compound. Studies have synthesized various heterocyclic systems, such as thiazoles and fused derivatives, with noted antimicrobial activities. These findings contribute to the understanding of the compound's chemical reactivity and potential for creating bioactive molecules with specific applications in fighting microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-3-21-14(23)8-13(16(17,18)19)20-15(21)24-9-12(22)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAALZDJUIXNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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